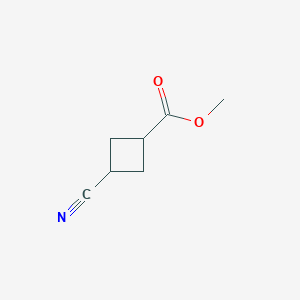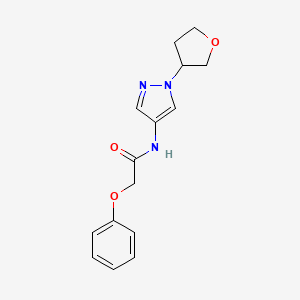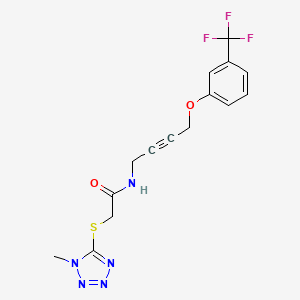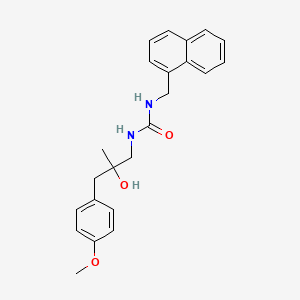
Methyl 3-cyanocyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-cyanocyclobutanecarboxylate” is a chemical compound with the CAS Number: 1823933-96-5 and a molecular weight of 139.15 . It is a pale-yellow to yellow-brown liquid . The IUPAC name for this compound is methyl 3-cyanocyclobutane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-cyanocyclobutanecarboxylate” is represented by the linear formula: C7H9NO2 . The InChI code for this compound is 1S/C7H9NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-cyanocyclobutanecarboxylate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 139.15 . The compound is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Electrocyclic Reactions and Ring Transformations
Research has shown that compounds similar to methyl 3-cyanocyclobutanecarboxylate undergo interesting transformations under specific conditions. For instance, the study of methyl 3-formylcyclobutene-3-carboxylate, which shares a structural motif with methyl 3-cyanocyclobutanecarboxylate, revealed that thermolysis could afford products formed by electrocyclization. This process highlights the dynamic behavior of cyclobutene derivatives in ring-opening reactions, confirming theoretical predictions about the competition between ester and formyl groups for control of torquoselectivity in electrocyclic reactions (S. Niwayama & K. Houk, 1992).
Organic Synthesis and Molecular Complexity
In the realm of organic synthesis, methyl 3-cyanocyclobutanecarboxylate could potentially serve as a precursor or intermediate in synthesizing complex molecules. For example, methylenecyclopropanes, which resemble the core structure of methyl 3-cyanocyclobutanecarboxylate, have been utilized in various reactions to rapidly generate molecular complexity. These reactions, mediated by Lewis or Brønsted acids, include ring expansions, cycloadditions, and acylation reactions, demonstrating the versatility of small-ring compounds in synthetic chemistry (M. Shi, Jianmei Lu, Yin Wei, & Lixiong Shao, 2012).
Novel Diterpenoids Discovery
In the field of natural product discovery, compounds structurally related to methyl 3-cyanocyclobutanecarboxylate have been identified as components of marine organisms, leading to the discovery of novel diterpenoids. These compounds, with their unique and complex structures, have shown significant biological activities, such as inhibiting protein tyrosine phosphatase 1B (PTP1B), which is relevant for understanding cellular signaling pathways and developing therapeutic agents (Lin-Fu Liang et al., 2013).
Mechanisms of DNA Repair
Research into DNA repair mechanisms has revealed the role of compounds that can influence the methylation status of DNA, indirectly related to methyl 3-cyanocyclobutanecarboxylate's chemical class. For example, the AlkB protein repairs DNA alkylation damage through an oxidative mechanism, challenging the traditional views on DNA repair pathways. This insight into the molecular basis of alkylation repair has implications for understanding carcinogenesis and developing novel cancer therapies (S. Trewick et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-cyanocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQZDACGFMNBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyanocyclobutanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)


![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)
![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)


![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)

